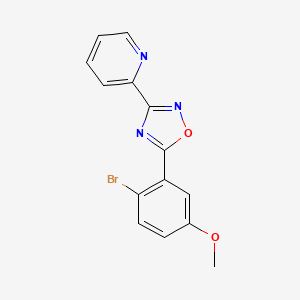![molecular formula C8H12N2S B8728345 2-[[(pyridin-3-yl)methyl]thio]ethanamine CAS No. 55272-88-3](/img/structure/B8728345.png)
2-[[(pyridin-3-yl)methyl]thio]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(pyridin-3-yl)methyl]thio]ethanamine is a chemical compound that features a pyridine ring attached to an ethanamine group via a sulfanyl (thioether) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(pyridin-3-yl)methyl]thio]ethanamine typically involves the reaction of pyridine-3-methanethiol with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[(pyridin-3-yl)methyl]thio]ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The ethanamine group can participate in substitution reactions with electrophiles, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[[(pyridin-3-yl)methyl]thio]ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-[[(pyridin-3-yl)methyl]thio]ethanamine involves its interaction with molecular targets through its functional groups. The pyridine ring can engage in π-π stacking interactions, while the ethanamine group can form hydrogen bonds with target molecules. The sulfanyl linkage provides flexibility and can participate in redox reactions, influencing the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)ethan-1-amine: Similar structure but with the pyridine ring attached at the 2-position.
3-(2-Aminoethyl)pyridine: Another isomer with the aminoethyl group attached at the 3-position of the pyridine ring.
2-(3-Pyridyl)ethylamine: A compound with a similar backbone but different functional group positioning.
Uniqueness
2-[[(pyridin-3-yl)methyl]thio]ethanamine is unique due to the presence of the sulfanyl linkage, which imparts distinct chemical properties and reactivity compared to its analogs. This feature makes it a valuable compound for specific applications where such properties are desired.
Eigenschaften
CAS-Nummer |
55272-88-3 |
|---|---|
Molekularformel |
C8H12N2S |
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
2-(pyridin-3-ylmethylsulfanyl)ethanamine |
InChI |
InChI=1S/C8H12N2S/c9-3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6H,3,5,7,9H2 |
InChI-Schlüssel |
NAIGAQQUVFYXGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CSCCN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(3-Amino-6-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B8728273.png)
![3-{[(6-Bromohexyl)oxy]methyl}-3-ethyloxetane](/img/structure/B8728280.png)






![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol](/img/structure/B8728331.png)



